N-(2,3-dimethylphenyl)-2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]acetamide
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Overview
Description
This compound is characterized by its unique structure, which includes a dihydropyrimidinone core, a hydroxyethyl group, and a dimethylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-DIMETHYLPHENYL)-2-[5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2,3-dimethylbenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This intermediate is then subjected to a Biginelli reaction with urea and an appropriate aldehyde to form the dihydropyrimidinone core. The final step involves the acylation of the dihydropyrimidinone with 2-chloro-N-(2,3-dimethylphenyl)acetamide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-DIMETHYLPHENYL)-2-[5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the dihydropyrimidinone core can be reduced to form a hydroxyl group.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield a carboxylic acid, while reduction of the carbonyl group can produce a hydroxyl derivative.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with various biological targets, making it a candidate for studying enzyme inhibition and receptor binding.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(2,3-DIMETHYLPHENYL)-2-[5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE involves its interaction with specific molecular targets. The dihydropyrimidinone core can interact with enzymes and receptors, potentially inhibiting their activity. The hydroxyethyl group may enhance the compound’s solubility and facilitate its interaction with biological membranes. The dimethylphenyl moiety can contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-DIMETHYLPHENYL)-2-[5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE: A similar compound with a slightly different substitution pattern on the dihydropyrimidinone core.
N-(2,3-DIMETHYLPHENYL)-2-[5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-3-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE: Another analog with a different phenyl substitution.
Uniqueness
N-(2,3-DIMETHYLPHENYL)-2-[5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and development.
Properties
Molecular Formula |
C23H25N3O3 |
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Molecular Weight |
391.5 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C23H25N3O3/c1-15-8-7-11-20(16(15)2)25-21(28)14-26-22(18-9-5-4-6-10-18)24-17(3)19(12-13-27)23(26)29/h4-11,27H,12-14H2,1-3H3,(H,25,28) |
InChI Key |
UKGQREPUGVXMBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C(=NC(=C(C2=O)CCO)C)C3=CC=CC=C3)C |
Origin of Product |
United States |
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